molecular formula C16H19N3O3S B7175656 N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide

N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Cat. No.: B7175656
M. Wt: 333.4 g/mol
InChI Key: XTOQZXOXYKQGCJ-UHFFFAOYSA-N
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Description

N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyridine ring substituted with an ethoxy group at the 2-position and an isoquinoline ring fused with a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-22-16-15(8-5-10-17-16)18-23(20,21)19-11-9-13-6-3-4-7-14(13)12-19/h3-8,10,18H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQZXOXYKQGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)NS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-ethoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.

    Coupling Reaction: The halogenated pyridine intermediate is then coupled with a suitable isoquinoline derivative using a palladium-catalyzed cross-coupling reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonamide group to an amine.

    Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine and isoquinoline rings may also interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
  • N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Uniqueness

N-(2-ethoxypyridin-3-yl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is unique due to the presence of both the ethoxy group on the pyridine ring and the sulfonamide group on the isoquinoline ring. This combination of functional groups provides distinct chemical properties and biological activities compared to similar compounds.

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